molecular formula C22H22N6O3 B2845763 (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836638-15-4

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2845763
CAS No.: 836638-15-4
M. Wt: 418.457
InChI Key: OYBMGBGCPWHMNQ-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic quinoxaline derivative characterized by a pyrroloquinoxaline core modified with a 3,4-dihydroxybenzylidene Schiff base and an N-isobutyl carboxamide substituent. The 3,4-dihydroxybenzylidene moiety may confer antioxidant or metal-chelating properties, while the isobutyl group enhances lipophilicity, influencing pharmacokinetic behavior .

Properties

IUPAC Name

2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-12(2)10-24-22(31)18-19-21(27-15-6-4-3-5-14(15)26-19)28(20(18)23)25-11-13-7-8-16(29)17(30)9-13/h3-9,11-12,29-30H,10,23H2,1-2H3,(H,24,31)/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBMGBGCPWHMNQ-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]quinoxaline core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxybenzylidene moiety can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is studied for its potential as a building block for more complex molecules and its reactivity in various organic transformations.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The dihydroxybenzylidene moiety can participate in redox reactions, while the pyrrolo[2,3-b]quinoxaline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Biological Activity

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and inflammatory diseases. This compound features a complex structure that includes a pyrrolo[2,3-b]quinoxaline core, which is known for its pharmacological properties.

  • Molecular Formula : C24H22N6O3
  • Molecular Weight : 438.4 g/mol
  • CAS Number : 573972-32-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases involved in the NF-κB signaling pathway. The compound has been shown to act as an inhibitor of IKKα, a key regulator in this pathway. Inhibition of IKKα can lead to reduced inflammation and tumor growth, making this compound a candidate for therapeutic applications in cancer and autoimmune diseases .

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

  • Antitumor Activity :
    • The compound has demonstrated potent cytotoxic effects against various cancer cell lines, including prostate and osteosarcoma cells. It selectively inhibits IKKα with high potency (IC50 values in the low nanomolar range), which is crucial for its antitumor effects .
  • Anti-inflammatory Effects :
    • By inhibiting the NF-κB pathway, the compound may reduce the expression of pro-inflammatory cytokines, thereby alleviating inflammation in conditions such as rheumatoid arthritis and other inflammatory disorders .
  • Antioxidant Properties :
    • Preliminary studies suggest that the dihydroxybenzylidene moiety contributes to antioxidant activity, which may protect cells from oxidative stress-related damage .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorHigh potency against prostate cancer cells (IC50 ~ 10 nM)
Anti-inflammatoryReduces TNF-alpha and IL-6 levels in vitro
AntioxidantModerate activity in DPPH scavenging assay

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

  • Pyrrolo[2,3-b]quinoxaline Core : Essential for interaction with target kinases.
  • Dihydroxybenzylidene Moiety : Enhances antioxidant properties and may improve solubility.
  • Isobutyl Group : Influences lipophilicity and cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Variations and Key Features

The following compounds share the pyrrolo[2,3-b]quinoxaline scaffold but differ in substituents, impacting their physicochemical and biological properties:

Compound Name R<sup>1</sup> (Schiff Base) R<sup>2</sup> (N-Substituent) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dihydroxybenzylidene Isobutyl C22H22N6O3 418.45 High polarity (two hydroxyls); moderate lipophilicity (isobutyl)
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3,4-Dihydroxybenzylidene 2-Methoxyethyl C21H20N6O4 420.42 Enhanced solubility (methoxyethyl); reduced membrane permeability
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Hydroxybenzylidene 2-Methoxyethyl C21H20N6O3 404.43 Lower polarity (single hydroxyl); increased metabolic stability
2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(E)-(3-ethoxy-4-hydroxybenzylidene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Ethoxy-4-hydroxybenzylidene 2-(1-Cyclohexenyl)ethyl C27H28N6O4 508.55 Bulky substituent (cyclohexenyl); extended half-life (ethoxy group)
2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-Thienylmethylene 2-Phenylethyl C23H20N6OS 452.51 Electron-rich thiophene; potential for π-π stacking interactions

Functional Group Analysis

  • Schiff Base Modifications: The target compound’s 3,4-dihydroxybenzylidene group offers strong hydrogen-bonding capacity, which may enhance binding to polar targets (e.g., kinases or DNA) compared to the mono-hydroxyl () or ethoxy-hydroxyl () analogs .
  • N-Substituent Effects :

    • The isobutyl group in the target compound balances lipophilicity and steric bulk, favoring passive diffusion across membranes compared to the polar 2-methoxyethyl group in .
    • The cyclohexenyl-ethyl group () may increase metabolic resistance due to steric shielding of the amide bond .

Q & A

Q. Basic Characterization Workflow

  • Structural Elucidation :
    • NMR (1H, 13C, 2D-COSY) to confirm substituent positions and stereochemistry.
    • Mass Spectrometry (HRMS) for molecular weight validation.
  • Purity Assessment :
    • HPLC (C18 column, acetonitrile/water gradient) with UV detection.
    • DSC to analyze thermal stability and polymorphic forms .

How can researchers investigate the compound’s mechanism of action in cancer pathways?

Q. Advanced Mechanistic Studies

  • Kinase Inhibition Assays : Test against fibroblast growth factor receptors (FGFRs) or MAPK using recombinant kinases and ATP-competitive assays.
  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with catalytic domains.
  • Cell-Based Models : MTT assays on HeLa or MCF-7 cells, followed by Western blotting to assess downstream signaling (e.g., ERK phosphorylation) .

How should discrepancies in reported binding affinity data be resolved?

Q. Advanced Data Contradiction Analysis

  • Orthogonal Validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding kinetics.
  • Assay Standardization : Control variables like buffer pH, ATP concentration, and temperature.
  • Structural Analog Testing : Compare with derivatives (e.g., methoxy vs. hydroxy substituents) to identify SAR-driven outliers .

What strategies optimize synthetic yield while minimizing side products?

Q. Advanced Synthesis Optimization

  • Microwave-Assisted Reactions : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective amide bond formation .

How is the compound’s stability assessed under varying storage conditions?

Q. Basic Stability Profiling

  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH and monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradation products.
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10) .

What advanced techniques elucidate DNA or protein interactions?

Q. Advanced Mechanistic Techniques

  • X-Ray Crystallography : Co-crystallize with target proteins (e.g., kinases) for 3D binding insights.
  • Fluorescence Polarization : Measure DNA intercalation using ethidium bromide displacement assays.
  • Cryo-EM : Resolve interactions with large macromolecular complexes .

Which in vitro models are optimal for initial pharmacological screening?

Q. Basic Pharmacological Profiling

  • Cancer Cell Lines : MCF-7 (breast), A549 (lung) for cytotoxicity (MTT/IC50).
  • Primary Cells : Peripheral blood mononuclear cells (PBMCs) to assess selectivity.
  • Apoptosis Assays : Annexin V/PI staining via flow cytometry .

How can structure-activity relationships (SAR) guide analog design?

Q. Advanced SAR Strategies

  • Substituent Variation : Replace the 3,4-dihydroxy group with electron-withdrawing (e.g., -CF3) or bulky groups to modulate potency.
  • QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO) with bioactivity .

How can computational and experimental data be integrated for predictive modeling?

Q. Advanced Data Integration

  • Hybrid Workflows : Combine molecular docking (AutoDock) with experimental IC50 values to refine binding energy predictions.
  • Machine Learning : Train models on synthetic yield data (e.g., solvent, catalyst) to optimize reaction conditions .

Notes

  • References : Ensure citations align with evidence IDs (e.g., ).
  • Formatting : Questions categorized as basic/advanced, with methodological answers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.